molecular formula C9H8O2S B8784587 3-(Phenylthio)acrylic acid

3-(Phenylthio)acrylic acid

Cat. No.: B8784587
M. Wt: 180.23 g/mol
InChI Key: QCLSYKCZWZYPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenylthio)acrylic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiol with acrylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. The mixture of cis and trans isomers is often produced, which can be separated and purified through various techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound. Safety measures and environmental considerations are also important factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

3-(Phenylthio)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have biological activity and can be used in studies related to enzyme inhibition or protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)acrylic acid involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, protein binding, or other biochemical processes.

Comparison with Similar Compounds

3-(Phenylthio)acrylic acid can be compared with other similar compounds, such as:

    3-(Phenylthio)propionic acid: Similar structure but with a saturated carbon chain.

    3-(Phenylthio)acrylonitrile: Contains a nitrile group instead of a carboxylic acid.

    Phenylthioacetic acid: Lacks the double bond present in this compound.

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

3-phenylsulfanylprop-2-enoic acid

InChI

InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)

InChI Key

QCLSYKCZWZYPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.